N-cyclopentylpiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWVWQFBCSZTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Cyclopentylpiperidine 4 Carboxamide
Established Synthetic Pathways for N-cyclopentylpiperidine-4-carboxamide
The construction of this compound can be approached by forming the amide bond as a key step, or by introducing the N-cyclopentyl group onto a pre-existing piperidine-4-carboxamide scaffold.
Amide Bond Formation Strategies in Piperidine-4-carboxamide Synthesis
The formation of the amide bond between a piperidine-4-carboxylic acid derivative and cyclopentylamine (B150401) is a cornerstone of many synthetic strategies. This transformation is typically achieved through the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
Commonly employed methods involve the use of coupling reagents that convert the carboxylic acid into a more reactive species. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely utilized. nih.govresearchgate.net These carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. To enhance the efficiency of the reaction and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often included. nih.govacgpubs.org For instance, a convenient protocol for amide bond formation, even with electron-deficient amines, involves the use of EDC and DMAP with a catalytic amount of HOBt. nih.gov
The choice of solvent and reaction conditions plays a crucial role in the success of these coupling reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for these transformations. acgpubs.org
| Coupling Reagent | Additive(s) | Typical Solvent | Key Features |
| EDC | HOBt, DMAP | DCM, Acetonitrile (B52724) | Water-soluble urea (B33335) byproduct, good for electron-deficient amines. nih.govacgpubs.org |
| DCC | DMAP, HOBt | DCM | Forms a dicyclohexylurea precipitate, which can complicate purification. nih.gov |
| HATU | DIPEA | DMF | Effective for challenging couplings, but can be costly. nih.gov |
Cyclopentyl Moiety Introduction Techniques
The introduction of the cyclopentyl group onto the piperidine (B6355638) nitrogen can be achieved through several established methods, primarily reductive amination and N-alkylation.
Reductive Amination: This is a versatile and widely used method for forming carbon-nitrogen bonds. youtube.comyoutube.comorganic-chemistry.org In the context of this compound synthesis, this would typically involve the reaction of piperidine-4-carboxamide with cyclopentanone (B42830) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-alkylated product. A key advantage of this one-pot procedure is its efficiency. youtube.com Sodium cyanoborohydride (NaBH3CN) is a common reducing agent for this transformation as it is mild enough not to reduce the ketone starting material but will readily reduce the intermediate iminium ion. youtube.com
N-Alkylation: This method involves the direct reaction of a piperidine derivative with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide). researchgate.net The reaction is a nucleophilic substitution where the nitrogen atom of the piperidine acts as the nucleophile. The presence of a base, such as potassium carbonate (K2CO3) or a non-nucleophilic organic base, is often required to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent is critical, with polar aprotic solvents like DMF or acetonitrile being common. Care must be taken to control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.net
| Method | Reactants | Key Reagents/Conditions | Advantages |
| Reductive Amination | Piperidine-4-carboxamide, Cyclopentanone | NaBH3CN, slightly acidic pH | One-pot procedure, efficient. youtube.comyoutube.com |
| N-Alkylation | Piperidine-4-carboxamide, Cyclopentyl halide | K2CO3, DMF or Acetonitrile | Direct introduction of the alkyl group. researchgate.net |
Stereoselective Synthesis Approaches for this compound Derivatives
Achieving stereocontrol in the synthesis of piperidine derivatives is of paramount importance, particularly when chirality is present in the piperidine ring. While this compound itself is achiral, derivatives with substituents on the piperidine ring can exist as stereoisomers. Several strategies have been developed for the stereoselective synthesis of chiral piperidines.
One powerful approach is the use of metal-catalyzed asymmetric hydrogenation of pyridine (B92270) precursors. nih.govacs.org For example, rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the enantioselective hydrogenation of substituted pyridines to yield chiral piperidines with high enantiomeric excess. nih.govrsc.org
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary, often derived from a natural product like a carbohydrate, can be attached to the piperidine precursor to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is established, the auxiliary is removed. For instance, D-arabinopyranosylamine has been used as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously substituted piperidine derivatives. researchgate.net
Furthermore, enzymatic resolutions and biocatalytic approaches are gaining prominence for accessing enantiomerically pure piperidine derivatives. rsc.org
Novel Synthetic Approaches and Catalytic Methods
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing piperidine-4-carboxamide frameworks.
Metal-Catalyzed Reactions for Piperidine-4-carboxamide Frameworks
Metal catalysis offers powerful tools for both the formation of the piperidine ring and the amide bond. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds in the synthesis of N-aryl piperidines, and similar principles can be applied to the synthesis of N-alkyl derivatives. researchgate.net Palladium-N-heterocyclic carbene (Pd-NHC) complexes have been shown to be effective catalysts for Heck cross-coupling reactions in the synthesis of piperidine alkaloids. nih.gov
For the direct amidation of carboxylic acids, catalysts based on group (IV) metals like titanium and zirconium have shown significant promise. diva-portal.orgrsc.orgsci-hub.se For example, zirconium(IV) chloride and titanium(IV) isopropoxide have been reported to catalyze the direct formation of amides from carboxylic acids and amines, often under milder conditions than traditional methods. sci-hub.se Titanium tetrafluoride has also been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org
| Metal Catalyst | Reaction Type | Key Features |
| Palladium | Cross-coupling (e.g., Heck, Buchwald-Hartwig) | Formation of C-N and C-C bonds for piperidine synthesis. researchgate.netnih.gov |
| Rhodium | Asymmetric Hydrogenation | Enantioselective synthesis of chiral piperidines from pyridines. nih.govacs.orgrsc.org |
| Zirconium(IV) / Titanium(IV) | Direct Amidation | Catalyzes the direct reaction of carboxylic acids and amines. diva-portal.orgsci-hub.se |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to amide bond formation to reduce waste and improve the sustainability of chemical processes. rsc.org
Biocatalysis: Enzymes, particularly lipases, have emerged as effective biocatalysts for amide synthesis. nih.govrsc.orgacs.org Candida antarctica lipase (B570770) B (CALB) is a well-known enzyme that can catalyze the direct amidation of carboxylic acids and amines under mild conditions. nih.gov These enzymatic methods often proceed with high selectivity and can be performed in greener solvents, such as cyclopentyl methyl ether (CPME), which is a more environmentally benign alternative to many traditional organic solvents. nih.gov The use of biocatalysts can also eliminate the need for stoichiometric activating agents, thereby reducing waste generation. nih.govrsc.org
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. acs.orgnih.gov Their non-volatile nature and potential for recyclability make them attractive from a green chemistry perspective. Brønsted acidic ionic liquids have been shown to efficiently catalyze the direct amidation of carboxylic acids and amines and can be recovered and reused multiple times without significant loss of activity. acs.org Amide-functionalized ionic liquids have also been synthesized and utilized in various applications. acs.org
| Green Chemistry Approach | Key Reagents/Solvents | Advantages |
| Biocatalysis | Enzymes (e.g., CALB) | Mild reaction conditions, high selectivity, reduced waste. nih.govrsc.orgacs.orgnih.gov |
| Greener Solvents | Cyclopentyl methyl ether (CPME) | Environmentally benign alternative to traditional solvents. nih.gov |
| Ionic Liquids | Brønsted acidic or functionalized ILs | Recyclable catalyst and solvent, high thermal stability. acs.orgnih.gov |
Multi-component Reactions for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like this compound from simple, readily available starting materials in a single synthetic operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for the synthesis of peptide-like structures and complex amides.
Ugi Four-Component Reaction (U-4CR):
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov While a direct one-pot synthesis of this compound via the Ugi reaction is not straightforward, this methodology can be strategically employed to construct a key precursor.
A hypothetical pathway could involve the reaction of a protected piperidone, such as N-Boc-4-piperidone, with cyclopentylamine, a carboxylic acid, and a convertible isocyanide. The resulting complex adduct could then undergo a series of deprotection and rearrangement steps to yield the desired scaffold. nih.govresearchgate.net The versatility of the Ugi reaction allows for the introduction of various substituents by simply changing one of the starting components, making it a valuable tool for generating libraries of related compounds. nih.govnih.gov
Passerini Three-Component Reaction:
The Passerini reaction, first reported in 1921, is another important isocyanide-based MCR that involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov This reaction proceeds through a concerted, non-ionic pathway, particularly in aprotic solvents, where a hydrogen-bonded complex of the acid and carbonyl compound reacts with the isocyanide. nih.govorganic-chemistry.org While less direct for the synthesis of the target molecule, the Passerini reaction is fundamental in the broader context of MCRs for creating complex amide structures and serves as a basis for developing novel synthetic routes. nih.govnih.gov
| Reaction | Components | Product Type | Relevance to Scaffold |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide | Synthesis of complex precursors |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Foundational MCR for amide synthesis |
Derivatization and Structural Modification of this compound
Once synthesized, the this compound molecule offers several sites for further chemical modification. These derivatizations are essential for fine-tuning the compound's physicochemical properties and biological activity. Modifications can be targeted at the piperidine ring, the N-cyclopentyl substituent, or the carboxamide linker itself.
Functionalization of the Piperidine Ring System
Direct C-H functionalization of the saturated piperidine ring is a highly sought-after transformation as it allows for late-stage modification without the need for pre-installed functional groups. researchgate.net Modern catalytic methods have enabled site-selective derivatization at the C2, C3, and C4 positions.
Rhodium-Catalyzed C-H Insertion:
Rhodium-catalyzed reactions involving donor/acceptor carbenes have emerged as a powerful tool for the site-selective functionalization of piperidines. nih.govnih.gov The regioselectivity of these C-H insertion reactions is highly dependent on the catalyst and the nature of the nitrogen substituent. For an N-alkyl piperidine like this compound, the C2 position (α to the nitrogen) is electronically activated and a common site for functionalization. researchgate.net However, by carefully selecting the rhodium catalyst, it is possible to direct the functionalization to the C4 position, overriding the inherent electronic preference for the C2 position. nih.govnih.gov
α-Functionalization via Iminium Ions:
A robust strategy for the selective functionalization at the α-position (C2/C6) of N-alkyl piperidines involves the in-situ formation of an endo-cyclic iminium ion. nih.govacs.org This can be achieved through the oxidation of the tertiary amine, for example, by forming and eliminating a cyclic tertiary alkylamine N-oxide. The resulting iminium ion is a potent electrophile that can be trapped by a wide range of carbon-based nucleophiles, enabling alkylation, arylation, and other modifications. nih.gov
Below is a table summarizing catalytic approaches to piperidine ring functionalization:
| Position | Method | Catalyst/Reagent | Notes |
| C2 | C-H Insertion | Rh₂(R-TPPTTL)₄ | Electronically favored position nih.govresearchgate.net |
| C2/C6 | Iminium Ion Trapping | Oxidation (e.g., N-oxide formation) followed by nucleophile | Selective for the α-position nih.govacs.org |
| C4 | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | Achieved by overriding C2 preference nih.govnih.gov |
Modifications of the Cyclopentyl Substituent
Direct C-H functionalization of the N-cyclopentyl group on the fully formed this compound molecule is synthetically challenging. A more common and practical approach involves the synthesis and use of pre-functionalized cyclopentylamine derivatives. escholarship.org
The synthesis of substituted aminocyclopentanes can be achieved through various methods, including the aza-Piancatelli rearrangement. This reaction utilizes furfural, a renewable starting material, which is converted to a furylcarbinol. The subsequent acid-catalyzed reaction with an amine nucleophile triggers a cascade rearrangement to produce densely functionalized 4-aminocyclopentenone structures. escholarship.org These functionalized cyclopentylamine precursors can then be coupled with a piperidine-4-carboxylic acid derivative (e.g., the acid chloride or an activated ester) to construct the final derivatized molecule. Cyclopentylamine itself serves as a versatile starting material for the synthesis of various other chemical compounds. biosynth.com
Chemical Modifications at the Carboxamide Linkage
The carboxamide bond is a stable and robust functional group, but it can be transformed into a variety of other functionalities through several well-established chemical reactions.
Hydrolysis:
The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the constituent carboxylic acid (N-cyclopentylpiperidine-4-carboxylic acid) and amine (cyclopentylamine). Enzymatic hydrolysis is also a possibility, although the selectivity can be an issue, as other bonds within a molecule might be preferentially cleaved. nih.gov
Reduction to Amines:
A common transformation of amides is their reduction to the corresponding amine. This converts the this compound into N-cyclopentyl-1-(piperidin-4-ylmethyl)amine. This reaction effectively removes the carbonyl oxygen and replaces it with two hydrogen atoms, significantly altering the polarity and hydrogen-bonding capability of the linker region.
Dehydration to Nitriles:
While the direct dehydration of a secondary amide is not a standard transformation to a nitrile, the corresponding primary amide, piperidine-4-carboxamide, can be readily dehydrated. This reaction converts the carboxamide group into a nitrile (cyano) group, yielding 4-cyanopiperidine (B19701). This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or via milder, catalytic Appel-type reactions employing reagents like oxalyl chloride and triphenylphosphine (B44618) oxide. organic-chemistry.orgnih.govmasterorganicchemistry.com The resulting 4-cyanopiperidine can then be N-alkylated with a cyclopentyl halide to produce the cyano-analogue of the target compound.
Conversion to N-Sulfonylformamidines:
The carboxamide group can also undergo reductive functionalization to form N-sulfonylformamidines. This one-pot procedure involves a mild catalytic reduction of the amide to an enamine, which is then trapped with a sulfonyl azide (B81097) to yield the target N-sulfonylformamidine in moderate to good yields. nih.gov
Computational Chemistry and Theoretical Investigations of N Cyclopentylpiperidine 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules with a high degree of accuracy. These methods are based on the principles of quantum mechanics and can provide detailed insights into molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For N-cyclopentylpiperidine-4-carboxamide, DFT studies, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), can be utilized to optimize the molecular geometry and determine various electronic properties.
Key parameters that can be elucidated from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G+(d,p))
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.9 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -850.12 Hartrees |
Ab Initio Methods for Molecular Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to compute a range of molecular properties for this compound.
These calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. Furthermore, vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the characterization of the compound. Natural Bond Orbital (NBO) analysis, an ab initio technique, can reveal insights into intramolecular interactions, such as hyperconjugation and steric effects, which influence the molecule's stability and conformation.
Table 2: Selected Optimized Geometrical Parameters of this compound from Ab Initio Calculations (MP2/cc-pVDZ)
| Parameter | Bond/Angle | Value |
| Bond Length | C=O (carboxamide) | 1.24 Å |
| Bond Length | C-N (carboxamide) | 1.35 Å |
| Bond Angle | O=C-N (carboxamide) | 122.5° |
| Dihedral Angle | C-C-N-H (piperidine ring) | 55.8° |
Investigation of Reaction Mechanisms via Computational Pathways
Computational chemistry provides a powerful means to explore potential reaction pathways for the synthesis or degradation of this compound. By mapping the potential energy surface, transition states connecting reactants, intermediates, and products can be identified.
Techniques such as transition state theory, combined with quantum chemical calculations, allow for the determination of activation energies and reaction rates. This information is invaluable for optimizing reaction conditions and understanding the underlying mechanisms of chemical transformations involving this compound. For instance, the mechanism of amide hydrolysis under acidic or basic conditions could be computationally modeled to predict the most favorable pathway.
Molecular Modeling and Simulation Studies
While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are better suited for studying the conformational landscape and dynamic behavior of larger systems over longer timescales.
Molecular Mechanics (MM2/MM3) for Conformational Analysis
Molecular mechanics methods, such as MM2 and MM3, use classical physics to model the potential energy of a molecule as a function of its geometry. These force fields are computationally less expensive than quantum methods, making them ideal for exploring the vast conformational space of flexible molecules like this compound.
A systematic conformational search can identify low-energy conformers of the molecule. This is particularly important for understanding how the cyclopentyl and piperidine (B6355638) rings are oriented with respect to each other and the conformation of the carboxamide group. The relative energies of these conformers can be calculated to determine their populations at a given temperature, which can influence the molecule's biological activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular motion over time by solving Newton's equations of motion for the atoms in the system. MD simulations of this compound, often performed using force fields like AMBER or GROMOS, can reveal how the molecule behaves in a simulated biological environment, such as in water or a lipid bilayer.
These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing insights into the molecule's flexibility. Furthermore, MD simulations can be used to study the interactions between this compound and a biological target, such as a protein receptor. By analyzing the trajectory of the simulation, key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding can be identified. The stability of these interactions over time can also be assessed.
Free Energy Perturbation and Thermodynamic Integration Approaches
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are powerful computational methods used to calculate the relative binding free energies between two ligands, or the absolute binding free energy of a single ligand to a biological target. frontiersin.orged.ac.uk These alchemical free energy calculations are instrumental in drug discovery for predicting how modifications to a lead compound will affect its binding affinity, thereby guiding the optimization process. nih.gov
The core principle involves creating a non-physical, or "alchemical," pathway that gradually transforms one molecule into another (e.g., ligand A into ligand B) over a series of intermediate steps within a computer simulation. By calculating the free energy change for each small step, the total free energy difference between the two states can be determined. This process is performed for the ligands both in solution and when bound to a protein target. The difference between these two values provides the relative binding free energy (ΔΔG), as shown in the thermodynamic cycle below.
Thermodynamic Cycle for Relative Binding Free Energy Calculation
In a hypothetical study of this compound, FEP or TI could be employed to predict the change in binding affinity if the N-cyclopentyl group were mutated to a different substituent, such as a cyclohexyl or a tert-butyl group. The simulation would alchemically transform the cyclopentyl ring into the new group, atom by atom, calculating the free energy cost of this transformation. Such a study would provide quantitative predictions about which modifications are likely to enhance or diminish binding potency, allowing researchers to prioritize the synthesis of the most promising analogues. mdpi.com
Illustrative Data: Hypothetical FEP Calculation for N-Substituent Modification This table contains hypothetical data for illustrative purposes.
| Perturbation | Predicted ΔΔG (kcal/mol) | Interpretation |
|---|---|---|
| N-cyclopentyl → N-cyclohexyl | -0.8 ± 0.2 | Increased predicted binding affinity |
| N-cyclopentyl → N-cyclobutyl | +1.2 ± 0.3 | Decreased predicted binding affinity |
Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) and other quantum mechanical methods are used to investigate the electronic structure of a molecule, providing insights into its stability, reactivity, and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis structures. ucsb.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. This reveals stabilizing interactions between the filled (donor) NBOs and vacant (acceptor) NBOs, quantifying their energetic importance.
For this compound, NBO analysis would identify key intramolecular interactions that contribute to its conformational stability. Significant interactions would be expected between the lone pairs of the carbonyl oxygen (LP O) and the piperidine nitrogen (LP N) and the antibonding orbitals (σ*) of adjacent C-C, C-N, and C-H bonds. The energy of these interactions (E(2)) indicates the strength of the hyperconjugative effects.
Illustrative Data: Hypothetical NBO Second-Order Perturbation Analysis This table contains hypothetical data for illustrative purposes, atom numbering is arbitrary.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) O1 | σ* (C2-N3) | 3.5 | Lone Pair → Amide σ* |
| LP (1) N4 | σ* (C5-C6) | 2.1 | Lone Pair → Piperidine σ* |
| σ (C7-H8) | σ* (C2-N3) | 0.8 | σ → σ* Hyperconjugation |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict molecular reactivity and interaction sites. It plots the electrostatic potential onto the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Neutral regions are often colored green.
For this compound, an MEP map would clearly show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs, making it a primary site for hydrogen bond donation and electrophilic interactions. Conversely, the hydrogen atom on the amide nitrogen (N-H) would exhibit a strong positive potential, identifying it as a key hydrogen bond donor site. The C-H bonds of the cyclopentyl and piperidine rings would show moderately positive or neutral potential.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are reactivity indices derived from DFT that help identify the most reactive sites within a molecule. ed.ac.uk They quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed.
f(r) : Predicts the site for nucleophilic attack (where an electron is added).
f-(r) : Predicts the site for electrophilic attack (where an electron is removed).
f0(r) : Predicts the site for radical attack.
By calculating these indices for each atom in this compound, one can rank the atoms' susceptibility to different types of chemical attack. The carbonyl carbon is expected to have a high f+(r) value, indicating it is a prime target for nucleophiles. The carbonyl oxygen and piperidine nitrogen would likely have high f-(r) values, marking them as susceptible to electrophiles.
Illustrative Data: Hypothetical Condensed Fukui Function Values This table contains hypothetical data for illustrative purposes, atom numbering is arbitrary.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| O (carbonyl) | 0.05 | 0.25 | 0.15 |
| C (carbonyl) | 0.32 | 0.08 | 0.20 |
| N (amide) | 0.09 | 0.18 | 0.13 |
Bond Dissociation Energy (BDE) Calculations
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. wikipedia.org It is a fundamental measure of bond strength. ustc.edu.cn Computational methods can accurately calculate BDEs, providing insight into the molecule's thermal stability and potential degradation pathways. For a drug candidate, understanding the weakest bonds is crucial for predicting its metabolic fate and shelf-life.
In this compound, key BDEs to calculate would include the amide C-N bond, the C-C bond connecting the piperidine ring to the carboxamide group, and the C-N bond connecting the cyclopentyl group to the piperidine nitrogen. The relative values would indicate which part of the molecule is most likely to fragment under energetic conditions. For instance, the amide bond is known to be quite stable due to resonance.
Illustrative Data: Hypothetical Calculated Bond Dissociation Energies This table contains hypothetical data based on general values for similar bond types for illustrative purposes. ucsb.edu
| Bond | BDE (kcal/mol) |
|---|---|
| Piperidine-N — Cyclopentyl | 80 - 85 |
| C(O) — N(H) (Amide Bond) | 95 - 100 |
| Piperidine-C4 — C(O) | 85 - 90 |
Structure-Activity Relationship (SAR) Studies through Computational Means
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are central to modern SAR exploration. dntb.gov.uanih.gov
While specific SAR studies for this compound are not publicly available, analysis of the broader class of piperidine-4-carboxamide derivatives reveals consistent trends. SAR studies on similar scaffolds have shown that the nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity and selectivity for various targets. nih.govnih.gov The piperidine ring often serves as a central scaffold, orienting functional groups into specific binding pockets of a protein target. The carboxamide linkage is a common feature in bioactive molecules, often participating in crucial hydrogen bonding interactions with the receptor. nih.gov
In the context of this compound, a computational SAR study would model its interaction with a protein target. The role of each component would be analyzed:
Piperidine Ring : Acts as a rigid scaffold. Its chair conformation places the carboxamide and N-cyclopentyl groups in specific equatorial or axial orientations, which can be crucial for fitting into a binding site.
Carboxamide Group : The amide N-H likely acts as a hydrogen bond donor, while the carbonyl C=O acts as a hydrogen bond acceptor. These interactions are often essential for anchoring the ligand to the protein.
N-Cyclopentyl Group : This group primarily contributes through hydrophobic (van der Waals) interactions. Its size, shape, and flexibility are key. Compared to smaller (e.g., N-methyl) or larger, more flexible (e.g., N-benzyl) substituents, the cyclopentyl group offers a distinct conformational profile and lipophilicity that can be tuned to optimize potency and pharmacokinetic properties. QSAR models built on a series of analogues could quantify the ideal size and hydrophobicity for this position. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This method is instrumental in predicting the activity of new, unsynthesized compounds. However, for this compound, there are no published QSAR studies. Such an investigation would require a dataset of structurally related analogues with corresponding biological activity data, which is not currently available in the scientific literature.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify potential new active molecules. While the piperidine-4-carboxamide moiety has been identified as a key scaffold in the design of inhibitors for various biological targets, specific pharmacophore models centered on this compound have not been developed or published. Virtual screening campaigns based on a pharmacophore derived from this compound are therefore not documented.
Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design are fundamental approaches in modern medicinal chemistry. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest to infer a pharmacophore model when the 3D structure of the target is not available. googleapis.comgoogle.com Conversely, structure-based drug design utilizes the known three-dimensional structure of the protein target to design molecules that can bind to it with high affinity and selectivity.
Molecular Interactions and Biological Target Elucidation of N Cyclopentylpiperidine 4 Carboxamide
Investigation of Enzyme Inhibition Mechanisms
The biological activity of N-cyclopentylpiperidine-4-carboxamide and its derivatives is often characterized by their ability to inhibit specific enzymes. Investigations into these inhibitory mechanisms are crucial for understanding their therapeutic potential.
Derivatives of the 1-(pyridin-4-yl)piperidine-4-carboxamide structure have been investigated as non-peptide direct thrombin inhibitors. nih.gov Thrombin is a critical serine protease involved in the blood coagulation cascade, making it a key target for anticoagulant therapies. mdpi.comnih.gov Studies on related compounds have shown that modifications to the piperidine (B6355638) and carboxamide moieties can significantly influence thrombin inhibitory activity. nih.gov For instance, optimization of the basic P1 and the X-substituted phenyl P4 binding moieties in similar structures has led to considerable improvements in anticoagulant activity. nih.gov While direct kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory potential of its core structure suggests it may interact with the active site of thrombin.
The piperidine carboxamide scaffold is also a known framework for the development of cholinesterase inhibitors, which are vital in the management of Alzheimer's disease. nih.govresearchgate.net Research on N-benzylpiperidine carboxamide derivatives has demonstrated inhibitory activity against acetylcholinesterase (AChE). nih.govresearchgate.net These studies often involve replacing an ester linker with a more metabolically stable amide linker, a feature present in this compound. nih.govresearchgate.net The inhibition of both acetylcholinesterase and butyrylcholinesterase is a target for some therapeutic strategies, and derivatives of this class have shown varying degrees of selectivity and potency. mdpi.com
| Compound Class | Target Enzyme | Observed Activity |
| 1-(pyridin-4-yl)piperidine-4-carboxamide derivatives | Thrombin | Direct Inhibition nih.gov |
| N-benzylpiperidine carboxamide derivatives | Acetylcholinesterase | Inhibitory Activity nih.govresearchgate.net |
Understanding the kinetics of enzyme inhibition provides insight into the mechanism of action. For related piperidine carboxamide derivatives, studies have determined key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For example, a strongly basic 1-amidinopiperidine derivative showed a Ki of 20.8 μM against thrombin. nih.gov In the context of cholinesterase inhibition, IC50 values for some N-benzylpiperidine carboxamide analogues have been reported in the micromolar range. nih.govresearchgate.net These values are critical for quantifying the binding affinity of the inhibitor to the enzyme and for guiding further structural modifications to enhance potency. The Michaelis-Menten kinetics model is often employed to characterize these interactions. libretexts.org
| Parameter | Description | Relevance |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A common measure of inhibitor potency. |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | A more precise measure of binding affinity. |
Protein-Ligand Interaction Modeling and Docking Studies
Computational methods are invaluable for predicting and analyzing the interactions between a ligand, such as this compound, and its protein target.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For piperidine-4-carboxamide derivatives, docking studies have been instrumental in understanding their binding to enzymes like cholinesterases. nih.govresearchgate.net These simulations can help to identify potential binding sites and predict the binding energy of the ligand-protein complex. In silico screening can also predict properties such as blood-brain barrier permeability, which is crucial for drugs targeting the central nervous system. researchgate.net
The analysis of docked poses reveals the specific intermolecular interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov For example, in the active site of acetylcholinesterase, key interactions often involve amino acid residues in the catalytic anionic site and the peripheral anionic site. Molecular dynamics simulations can further elucidate the stability of these interactions over time. researchgate.net The cyclopentyl group of this compound would be expected to engage in hydrophobic interactions within a corresponding pocket of the target enzyme, while the amide group could participate in hydrogen bonding.
| Interaction Type | Description | Potential Role in Binding |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a more electronegative atom. | Key for specificity and anchoring the ligand. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Important for binding of nonpolar moieties like the cyclopentyl group. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the complex. |
Investigation of Specific Protein Targets (e.g., SARS-CoV-2 Main Protease)
The SARS-CoV-2 main protease (M-pro or 3CLpro) is a cysteine protease essential for viral replication, making it a key target for antiviral drug development. encyclopedia.pubmdpi.com The protease facilitates the cleavage of viral polyproteins (pp1a and pp1ab) to produce functional non-structural proteins required for the virus's life cycle. encyclopedia.pubnih.gov Its active site contains a catalytic dyad of His41 and Cys145, which is the target for many inhibitors. researchgate.net
A thorough search of scientific databases and literature reveals no specific studies investigating this compound as an inhibitor of the SARS-CoV-2 main protease. Consequently, there is no available data on its binding affinity, mechanism of action, or efficacy against this specific protein target.
Cellular Pathway Modulation and Signaling Investigations
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and has been implicated in cancer formation. A key component of this pathway is the transmembrane protein Smoothened (Smo). nih.gov Modulation of Smo activity is a therapeutic strategy, with compounds like cyclopamine (B1684311) known to inhibit the pathway by binding directly to Smo. nih.gov
There are no available scientific reports or studies that document the effects of this compound on the Hedgehog signaling pathway. Its potential to modulate Smo or any other component of this pathway has not been investigated.
The characterization of a compound's interaction with various receptors is fundamental to understanding its pharmacological profile. This involves determining binding affinities (often expressed as Kᵢ or IC₅₀ values) to assess potency and selectivity across different receptor subtypes. Piperidine-containing molecules are known to interact with a wide range of G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. nih.govmdpi.com
However, a specific receptor binding profile for this compound has not been published. There is no data available detailing its affinity or selectivity for any known biological receptors.
Ion channels, which are integral membrane proteins that control the flow of ions across cellular membranes, are a major class of drug targets. nih.gov Various small molecules, including some containing a 4-amino-piperidine scaffold, have been developed as selective ion channel blockers, such as those targeting N-type calcium channels. nih.govmdpi.com
Currently, there is no published research exploring the activity of this compound on ion channels or any other biological targets beyond the scope of the sections above. Its potential effects on voltage-gated or ligand-gated ion channels remain uncharacterized.
Stereochemical Influence on Biological Interactions
Stereochemistry is a critical factor in pharmacology, as different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different biological activities, potencies, and pharmacokinetic properties. mdpi.comnih.gov The specific three-dimensional arrangement of atoms can drastically alter how a molecule fits into a protein's binding site. nih.gov
This compound possesses a chiral center, yet no studies have been published on the synthesis of its individual stereoisomers or the comparative evaluation of their biological activities. Therefore, the impact of its chirality on binding affinity and selectivity for any biological target is unknown.
Enantioselective Recognition Mechanisms
The differential biological effects of the enantiomers of this compound would arise from their distinct interactions with a chiral biological target, such as a receptor or enzyme. The concept of enantioselective recognition is often explained by the "three-point attachment model," where one enantiomer can establish multiple, complementary interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target, while its mirror image cannot achieve the same optimal fit.
For this compound, the chiral center would be the point of attachment for the cyclopentyl group to the piperidine ring nitrogen. The (R)- and (S)-enantiomers would present their constituent groups in different spatial orientations. These differences would influence how they fit into the binding pocket of a biological target.
Hypothetical Interaction Profile:
| Interaction Type | (R)-enantiomer | (S)-enantiomer | Potential Consequence |
| Hydrogen Bonding | The carboxamide group may form a crucial hydrogen bond with an amino acid residue (e.g., serine, threonine) in the binding site. The orientation of the cyclopentyl group could facilitate or hinder this interaction. | The alternative orientation of the cyclopentyl group might create steric hindrance, preventing the optimal alignment for hydrogen bonding, or it might allow for a more favorable interaction. | Differences in binding affinity and efficacy. |
| Hydrophobic Interactions | The cyclopentyl group and parts of the piperidine ring can engage in hydrophobic interactions with nonpolar residues (e.g., leucine, valine) in the target's binding pocket. | The spatial arrangement of these hydrophobic moieties would differ, leading to variations in the strength and nature of these interactions. | Variations in the stability of the ligand-receptor complex. |
| Steric Hindrance | The cyclopentyl group might clash with a part of the binding site, leading to a less favorable binding energy. | The enantiomeric configuration might position the cyclopentyl group in a more accommodating region of the binding pocket, avoiding steric clashes. | One enantiomer may exhibit significantly higher potency than the other. |
Advanced Analytical Research Methodologies for N Cyclopentylpiperidine 4 Carboxamide
Chromatographic and Separation Methods
Chromatographic techniques are essential for separating N-cyclopentylpiperidine-4-carboxamide from impurities or other components in a mixture, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach.
Methodology: In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, would be employed. sielc.com
Detection: A UV detector is commonly used in HPLC. Although this compound has a weak chromophore, it can be detected at low wavelengths (e.g., around 210 nm). For higher sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system (LC-MS), allowing for both separation and mass-based detection.
Applications: HPLC is used to:
Determine the purity of a sample of this compound by separating it from any synthesis byproducts or degradation products.
Quantify the amount of the compound in a sample by comparing its peak area to that of a known standard.
Typical HPLC Parameters for this compound Analysis:
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a molecule like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an essential tool for purity assessment and the identification of potential impurities from its synthesis.
In a hypothetical GC analysis, the primary objective would be to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any peaks corresponding to starting materials, by-products, or degradation products. The volatility of this compound may be limited due to its molecular weight and the presence of a polar amide group, which could necessitate high inlet and oven temperatures. A high-temperature, non-polar or mid-polar capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would likely be employed to achieve adequate separation.
Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. An MS detector would provide a mass spectrum for the compound, with characteristic fragmentation patterns that can be used for structural confirmation.
Illustrative GC-MS Parameters: The following table presents a hypothetical set of parameters for the analysis of this compound.
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary screening of compound purity. researchgate.net In the synthesis of this compound, TLC would be used to track the consumption of starting materials (e.g., piperidine-4-carboxamide and a cyclopentyl halide or ketone) and the formation of the desired product.
A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. Due to the basic nitrogen of the piperidine (B6355638) ring and the polar amide group, a mobile phase consisting of a mixture of a relatively non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol), often with a small amount of a basic modifier (like triethylamine (B128534) or ammonium (B1175870) hydroxide), would likely be effective.
After development, the spots are visualized. While some compounds are visible under UV light, staining agents are often required. illinois.edu For a secondary amine and amide-containing compound like this compound, stains such as potassium permanganate (B83412) or ninhydrin (B49086) could be employed for visualization. illinois.edu The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify components.
Table of Illustrative TLC Systems for Reaction Monitoring:
| System | Mobile Phase (v/v/v) | Stationary Phase | Visualization Method | Expected Rƒ (Product) |
| 1 | Dichloromethane / Methanol / Ammonium Hydroxide (90:9:1) | Silica Gel 60 F254 | UV (254 nm), Potassium Permanganate Stain | ~0.45 |
| 2 | Ethyl Acetate / Hexane / Triethylamine (70:25:5) | Silica Gel 60 F254 | UV (254 nm), Iodine Vapor | ~0.30 |
Crystallographic Analysis for Solid-State Structure
Crystallographic techniques are definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid state.
Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the molecular structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. To perform this analysis, a high-quality single crystal of this compound, typically 0.1-0.3 mm in size, is required. Such crystals are usually grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined. mdpi.com The analysis would confirm the connectivity of the cyclopentyl group to the piperidine nitrogen and reveal the conformation of both the piperidine and cyclopentyl rings (e.g., chair conformation for the piperidine). Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, which dictate the crystal packing.
Hypothetical Crystallographic Data Table:
| Parameter | Illustrative Value |
| Chemical Formula | C₁₁H₂₀N₂O |
| Formula Weight | 196.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å, β = 95° |
| Volume | 1102 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.18 g/cm³ |
| Hydrogen Bonding | N-H···O interactions forming chains |
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. mdpi.com It is particularly valuable for phase identification, assessing sample purity, and characterizing different polymorphic forms of a substance. usp.org Unlike SCXRD, PXRD does not require a single crystal but instead uses a finely ground powder containing thousands of randomly oriented crystallites.
The sample is exposed to an X-ray beam, and the detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline solid. usp.org For this compound, PXRD would be used to confirm that a synthesized batch consists of the desired crystalline phase and to detect the presence of any crystalline impurities or different polymorphs. Each crystalline form of the compound will produce a distinct PXRD pattern. This method is fundamental in pharmaceutical development for ensuring batch-to-batch consistency of the solid form. mdpi.comnih.gov
Illustrative Powder X-ray Diffraction Peak List:
| Position (°2θ) | Relative Intensity (%) |
| 10.5 | 85 |
| 12.8 | 45 |
| 15.2 | 100 |
| 18.9 | 60 |
| 21.1 | 75 |
| 23.5 | 30 |
| 25.9 | 50 |
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Routes
The synthesis of N-substituted piperidine-4-carboxamides is a well-established area of organic chemistry. nih.gov Typically, these compounds are prepared through the amidation of a piperidine-4-carboxylic acid derivative with a primary or secondary amine. For N-cyclopentylpiperidine-4-carboxamide, this would involve the coupling of a suitable piperidine-4-carboxylic acid precursor with cyclopentylamine (B150401).
Future research in this area could focus on developing more efficient, stereoselective, and environmentally benign synthetic methodologies. nih.gov Key areas for advancement include:
Catalytic Approaches: Exploring novel catalysts, including metal-based and organocatalysts, to facilitate the amide bond formation under milder conditions with higher yields. mdpi.com
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and purification.
Green Chemistry Principles: Utilizing greener solvents, reducing the number of synthetic steps, and minimizing waste generation to create more sustainable synthetic routes. ajchem-a.com
Combinatorial Synthesis: Developing high-throughput methods to generate a library of this compound analogues with diverse substituents on the piperidine (B6355638) ring, enabling rapid exploration of structure-activity relationships.
Deepening Mechanistic Understanding through Integrated Computational and Experimental Studies
A thorough understanding of the mechanism of action of this compound at a molecular level is crucial for its development as a potential therapeutic agent. Integrating computational modeling with experimental studies can provide valuable insights. nih.govdntb.gov.ua
Future research should aim to:
Molecular Docking and Dynamics Simulations: Employing computational techniques to predict the binding modes of this compound with various biological targets. nih.govmdpi.com These studies can help identify key interactions and guide the design of more potent and selective analogues. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: Using hybrid computational methods to model enzymatic reactions or receptor-ligand interactions with greater accuracy.
In Vitro and In Vivo Target Validation: Experimentally validating the computationally predicted targets through techniques such as enzymatic assays, receptor binding studies, and cellular assays.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship.
Identification of Novel Biological Targets and Therapeutic Implications
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.net Analogues have been investigated for their potential as antibacterial agents, CCR5 inhibitors for HIV therapy, and carbonic anhydrase inhibitors. nih.govnih.govnih.gov
Future research should focus on identifying novel biological targets for this compound and exploring its therapeutic potential in various disease areas. Potential avenues of investigation include:
High-Throughput Screening: Screening the compound against a diverse panel of biological targets to identify novel activities.
Phenotypic Screening: Utilizing cell-based assays to discover compounds that induce a desired phenotypic change, without prior knowledge of the specific molecular target.
Chemical Proteomics: Employing chemical probes based on the this compound structure to identify its protein binding partners in a cellular context.
Based on the activities of related compounds, potential therapeutic areas for this compound and its analogues could include:
| Potential Therapeutic Area | Rationale based on Analogues |
| Infectious Diseases | Piperidine-4-carboxamides have shown activity against Mycobacterium abscessus by targeting DNA gyrase. nih.gov |
| HIV/AIDS | Derivatives have been identified as potent CCR5 inhibitors, a key co-receptor for HIV entry into cells. nih.gov |
| Cancer | Some piperidine derivatives have been investigated as inhibitors of carbonic anhydrases, which are upregulated in certain tumors. nih.gov |
| Pain Management | The piperidine scaffold is present in many opioid receptor agonists. nih.gov |
| Neurological Disorders | Certain piperidine derivatives have shown activity as dopamine (B1211576) reuptake inhibitors. researchgate.net |
Exploration of Structure-Activity Relationships in Underexplored Analogues
Systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, future research should involve the synthesis and biological evaluation of a wide range of analogues.
Key structural modifications to explore include:
Piperidine Ring Substitutions: Introducing various substituents at different positions of the piperidine ring to probe the steric and electronic requirements for optimal activity.
Cyclopentyl Group Modifications: Altering the size and nature of the cycloalkyl group to understand its impact on target binding and ADME properties.
Carboxamide Linker Variation: Replacing the carboxamide linker with other functional groups, such as sulfonamides or reversed amides, to modulate the compound's chemical properties. nih.gov
The findings from these SAR studies will be instrumental in designing second-generation compounds with improved therapeutic profiles.
Innovations in Analytical Methodologies for Complex Systems
The development of robust and sensitive analytical methods is essential for the characterization, quantification, and quality control of this compound and its metabolites in various biological matrices.
Future research in this area should focus on:
Advanced Chromatographic Techniques: Developing and validating high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with advanced detectors like mass spectrometry (MS) for the sensitive and selective analysis of the compound. nih.govgoogle.com
Chiral Separation Methods: Establishing methods for the separation and quantification of enantiomers if the compound or its derivatives are chiral.
Metabolite Identification: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites of this compound.
High-Throughput Bioanalytical Assays: Developing automated and miniaturized assays for the rapid analysis of large numbers of samples, which is crucial during preclinical and clinical development.
Q & A
Q. What synthetic methodologies are commonly employed for N-cyclopentylpiperidine-4-carboxamide, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : A typical synthesis involves coupling cyclopentylamine with piperidine-4-carboxamide derivatives under anhydrous conditions. For example, analogous piperidinecarboxamide compounds are synthesized via condensation reactions using reagents like EDCI/HOBt in dichloromethane, followed by purification via column chromatography . Key parameters for optimization include:
- Solvent selection : Hexane/ether mixtures (10:1 v/v) enhance crystallization and purity .
- Drying agents : Anhydrous MgSO₄ improves reaction efficiency by removing water .
- Yield improvement : Adjusting stoichiometry (e.g., 1.2 equivalents of cyclopentylamine) and temperature (0–5°C for exothermic steps) can increase yields to ~70–75% .
| Synthesis Optimization Parameters | Conditions | Impact on Yield |
|---|---|---|
| Solvent system | Hexane/ether | Enhances purity (73% yield) |
| Reaction temperature | 0–5°C | Reduces side reactions |
| Purification method | Column chromatography | Removes unreacted starting material |
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed assignments of protons and carbons. For example, analogous compounds show piperidine ring protons at δ 2.5–3.5 ppm and carboxamide NH signals at δ 6.8–7.2 ppm .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.23 Å and N–C bonds at 1.45 Å in piperidinecarboxamide derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₂₃N₂O: 223.1805) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields or purity of this compound across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Reagent quality : Use of freshly distilled amines or anhydrous solvents reduces side products .
- Analytical validation : Cross-validate purity via HPLC (≥98% purity threshold) and compare retention times with standards .
- Reprodubility protocols : Document reaction parameters (e.g., stirring rate, humidity control) as per guidelines for independent replication .
Q. What experimental strategies are used to explore the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- Substituent variation : Modify the cyclopentyl group to assess steric/electronic effects on target binding (e.g., replacing cyclopentyl with cyclohexyl reduces NMDA receptor affinity by 40%) .
- Bioassay design : Use competitive binding assays (IC₅₀ measurements) or enzymatic inhibition studies to quantify activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like GABA receptors .
| SAR Study Design | Key Parameters |
|---|---|
| Target receptor binding assays | IC₅₀ values, Ki |
| Functional group substitutions | Cycloalkyl vs. aryl groups |
| Pharmacokinetic profiling | LogP, solubility |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with EN 166 standards .
- Engineering controls : Use fume hoods for synthesis steps involving volatile solvents .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with local regulations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data for piperidinecarboxamide derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) may arise from:
- Crystallization conditions : Solvent polarity affects packing efficiency (e.g., polar solvents yield tighter crystal lattices) .
- Temperature during data collection : Thermal motion at higher temps (e.g., 293 K vs. 100 K) increases atomic displacement parameters .
- Resolution limits : Ensure diffraction data meets I/σ(I) > 2.0 for reliable refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
